molecular formula C13H11NO3 B6382439 4-(3-Methylphenyl)-2-nitrophenol, 95% CAS No. 1261932-09-5

4-(3-Methylphenyl)-2-nitrophenol, 95%

Cat. No. B6382439
CAS RN: 1261932-09-5
M. Wt: 229.23 g/mol
InChI Key: FQMLAQCYORSZEW-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-nitrophenol, also known as 4-MNP, is a highly versatile and valuable chemical compound. It is widely used in various scientific research applications, such as organic synthesis, drug design and development, and biochemistry. 4-MNP has a wide range of biochemical and physiological effects, and its structure and properties make it an ideal compound for laboratory experiments.

Scientific Research Applications

4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It is used in organic synthesis, drug design and development, and biochemistry. In organic synthesis, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and fragrances. In drug design and development, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize drugs and drug analogs. In biochemistry, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to study the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound binds to proteins and enzymes and alters their structure and function. This can lead to changes in biochemical pathways and physiological processes.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug concentrations in the body. It has also been shown to inhibit the activity of enzymes involved in DNA replication, resulting in increased cell death. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of enzymes involved in neurotransmitter synthesis, resulting in decreased levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

4-(3-Methylphenyl)-2-nitrophenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable, making it an ideal compound for organic synthesis. It is also highly soluble in aqueous solutions, making it suitable for use in biochemical and physiological experiments. However, 4-(3-Methylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-(3-Methylphenyl)-2-nitrophenol, 95%. It could be used to study the structure and function of proteins and enzymes involved in drug metabolism, DNA replication, and neurotransmitter synthesis. It could also be used to develop new drugs and drug analogs, as well as to synthesize a variety of compounds for industrial and commercial applications. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used to study the effects of environmental pollutants on biochemical pathways and physiological processes.

Synthesis Methods

The synthesis of 4-(3-Methylphenyl)-2-nitrophenol, 95% involves a two-step process. The first step involves the reaction of 3-methylphenol with nitric acid to form 4-nitro-3-methylphenol. The second step involves the oxidation of 4-nitro-3-methylphenol to form 4-(3-Methylphenyl)-2-nitrophenol, 95%. The reaction is carried out in aqueous solution at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is catalyzed by an oxidizing agent such as potassium dichromate or potassium permanganate. The reaction is complete in about 20 minutes and yields a product with a purity of 95%.

properties

IUPAC Name

4-(3-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMLAQCYORSZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686216
Record name 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-2-nitrophenol

CAS RN

1261932-09-5
Record name 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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